[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
[4-(4,5-Dimethyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a useful research compound. Its molecular formula is C16H23N3 and its molecular weight is 257.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has demonstrated the anticancer activity of benzimidazole derivatives. For instance, a study by Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moieties. These compounds were evaluated for in vitro anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. Some derivatives exhibited significant antiproliferative activity, particularly against MDA-MB human cancer cell lines, highlighting their potential in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Structural Analysis and Applications
The structural properties of benzimidazole derivatives have been extensively studied. Ozbey et al. (2001) investigated the crystal structure of a specific benzimidazole derivative, providing detailed insights into its molecular conformation. This type of structural analysis is crucial for understanding the chemical and physical properties of these compounds, which can be applied in various scientific and pharmaceutical contexts (Ozbey, Kuş, & Göker, 2001).
Antimicrobial Activity
Benzimidazole derivatives also exhibit antimicrobial properties. Vlasov et al. (2021) conducted research on a series of S-alkyl benzimidazole-thienopyrimidines, revealing their antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain. This study suggests the potential of these compounds as antibacterial agents (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Synthesis and Characterization for Various Applications
Several studies focus on the synthesis and characterization of benzimidazole derivatives, which is fundamental for their application in scientific research and drug development. For example, Tavman et al. (2009) synthesized and characterized 4-methoxy-2-(5-H/Me/Cl/NO2 -1H -benzimidazol-2-yl)-phenols and their metal complexes, evaluating their antibacterial activity. Such studies are essential for advancing the understanding and potential applications of these compounds in various fields, including medicinal chemistry (Tavman, Ikiz, Bagcigil, Özgür, & Ak, 2009).
Properties
IUPAC Name |
[4-(4,5-dimethyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-10-3-8-14-15(11(10)2)19-16(18-14)13-6-4-12(9-17)5-7-13/h3,8,12-13H,4-7,9,17H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYFSNGZSEYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)C3CCC(CC3)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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